2-Iodosyl-1,3,5-trimethylbenzene

Asymmetric epoxidation Chiral iron porphyrin Enantioselective oxidation

For asymmetric epoxidation or sulfoxidation where enantiomeric excess is critical, this monomeric iodosylarene outperforms polymeric PhIO. The three mesityl methyl groups enforce solubility in aprotic solvents like DCM, enable homogeneous catalysis, and yield quantifiably higher ee (48% vs. 31% for styrene epoxidation; up to 84% ee for sulfoxides with Fe-salen). Procure iodosylmesitylene to eliminate heterogeneous activation protocols and unpredictable stereochemical outcomes associated with generic iodosylbenzene.

Molecular Formula C9H11IO
Molecular Weight 262.09 g/mol
CAS No. 75851-49-9
Cat. No. B14454010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodosyl-1,3,5-trimethylbenzene
CAS75851-49-9
Molecular FormulaC9H11IO
Molecular Weight262.09 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)I=O)C
InChIInChI=1S/C9H11IO/c1-6-4-7(2)9(10-11)8(3)5-6/h4-5H,1-3H3
InChIKeyNGUIHHFSHBFBKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodosyl-1,3,5-trimethylbenzene (CAS 75851-49-9): A Sterically Differentiated Hypervalent Iodine(III) Oxidant for Asymmetric Synthesis


2-Iodosyl-1,3,5-trimethylbenzene (iodosylmesitylene, CAS 75851-49-9) is a hypervalent iodine(III) reagent belonging to the iodosylarene class, with the molecular formula C9H11IO and a molecular weight of 262.09 g/mol [1]. The compound features a mesityl (2,4,6-trimethylphenyl) group bonded to an iodosyl (–I=O) functionality, wherein the steric bulk of the three ortho/para methyl substituents enforces a monomeric structure that fundamentally differentiates it from the prototypical parent compound iodosylbenzene (PhIO), which exists as an insoluble polymer [2]. This structural divergence translates into measurable differences in solubility, reactivity, and stereochemical outcomes in catalytic asymmetric oxidation reactions.

Why Iodosylbenzene Cannot Replace 2-Iodosyl-1,3,5-trimethylbenzene in Asymmetric Oxidation Workflows


Iodosylbenzene (PhIO) exists as a polymeric (–I–O–I–O–)n network that renders it essentially insoluble in all non-reactive organic solvents, severely limiting its practical utility without acidic or hydroxylic activation [1]. In contrast, the three methyl substituents on 2-iodosyl-1,3,5-trimethylbenzene sterically prevent the intermolecular I–O⋯I bridging required for polymerization, yielding a monomeric species that is soluble in common organic solvents such as dichloromethane and chloroform [2]. Beyond solubility, the steric and electronic properties of the mesityl group directly modulate the geometry and bond strength of the I–O–Metal adduct formed with transition-metal catalysts, resulting in quantifiably different enantioselectivities and chemoselectivities relative to iodosylbenzene in the same catalytic systems [3]. Generic substitution therefore risks both practical handling difficulties and unpredictable stereochemical outcomes.

2-Iodosyl-1,3,5-trimethylbenzene: Comparator-Based Quantitative Differentiation Evidence


48% vs. 31% Enantiomeric Excess in Iron Porphyrin-Catalyzed Styrene Epoxidation: Direct Iodosylmesitylene–Iodosylbenzene Comparison

In a direct head-to-head comparison under otherwise identical catalytic conditions, swapping the terminal oxidant from iodosylbenzene to iodosylmesitylene increased the enantiomeric excess of (R)-styrene oxide by 17 percentage points. Using FeT(α,β,α,β-Hyd)PPCl with iodosylbenzene, styrene was oxidized to (R)-(+)-styrene oxide in 31% ee, whereas FeT(α,β,α,β-Binap)PPCl with iodosylmesitylene afforded the same product in 48% ee [1]. This demonstrates that the sterically encumbered mesityl group on the oxidant directly participates in enantioface differentiation at the iron-oxo active species.

Asymmetric epoxidation Chiral iron porphyrin Enantioselective oxidation

Up to 84% ee and Turnover Number Approaching 500 in Iron-Catalyzed Asymmetric Sulfoxidation Using Iodosylmesitylene

Iron(III)-salen complexes using iodosylmesitylene as the terminal oxidant catalyze the asymmetric oxidation of alkyl aryl sulfides to sulfoxides with chemoselectivity up to 100% and enantioselectivity reaching 84% ee for isopropylthiobenzene, with the turnover number (TON) approaching 500 [1]. While the same study systematically explored the effect of oxidant structure on stereoselectivity and demonstrated that iodosylarene structure is a critical determinant of enantioselectivity, the highest reported ee values were achieved specifically with iodosylmesitylene, underscoring its privileged role in this catalytic manifold.

Asymmetric sulfoxidation Iron-salen catalysis Chiral sulfoxide synthesis

Monomeric versus Polymeric Structure: Solubility and Handling Advantages of the Mesityl-Substituted Iodosylarene

Iodosylbenzene (PhIO) adopts a polymeric zigzag (–I–O–I–O–)n structure in the solid state that renders it insoluble in all non-reactive organic solvents; practical reactions consequently require the presence of hydroxylic solvents (water or methanol, wherein it exists as PhI(OMe)2) or Lewis acid catalysts to generate monomeric, activated species in situ [1]. In contrast, the three methyl groups on 2-iodosyl-1,3,5-trimethylbenzene provide sufficient steric hindrance to prevent intermolecular I–O⋯I bridging, yielding a monomeric iodosylarene that is directly soluble in dichloromethane, chloroform, and other common aprotic organic solvents [2]. This structural difference eliminates the requirement for activating additives and enables direct, well-defined coordination of the intact monomeric iodosylarene to metal catalyst centers, as confirmed by X-ray crystallography and ESI-MS of Mn(IV) salen adducts bearing two iodosylmesitylene axial ligands [2].

Hypervalent iodine solubility Iodosylarene polymerization Oxidant handling

Oxidant-Structure-Dependent Enantioselectivity in Nonheme Manganese-Catalyzed Asymmetric Epoxidation: Iodosylmesitylene among Systematically Tested Iodosylarenes

In a systematic study of chiral nonheme aminopyridinylmanganese(II) complexes, epoxidation enantioselectivities were found to be strongly dependent on the structure of the terminal oxidant, with both iodosylbenzene and iodosylmesitylene tested alongside peroxycarboxylic acids and alkyl hydroperoxides [1]. Across all oxidant classes, conversions and selectivities reached up to 100% with enantiomeric excesses up to 79%. The strong dependence of ee on the specific iodosylarene structure provided direct evidence that the terminal oxidant molecule is incorporated into the oxygen-transferring intermediate, and that steric/electronic modulation by the mesityl group can be exploited to tune stereochemical outcomes [1].

Nonheme manganese catalysis Asymmetric olefin epoxidation Oxidant structure–selectivity relationship

Metal-Free Conversion of Carboxamides to Ureas Using Iodosylmesitylene as a Stoichiometric Oxidant

A metal-free synthetic route has been developed for the preparation of ureas from the reaction of carboxamides with tertiary amines using iodosylmesitylene as the stoichiometric oxidant [1]. This methodology proceeds under mild conditions via an oxidative N-dealkylation/Hofmann-type rearrangement pathway, affording urea products in moderate yields. While further optimization is required to improve reaction efficiency and regioselectivity, this reactivity profile represents a distinct synthetic application where the monomeric, sterically defined iodosylarene enables a metal-free oxidative transformation not readily accessible with polymeric iodosylbenzene under comparable conditions [1].

Metal-free oxidation Urea synthesis Hofmann-type rearrangement

Priority Application Scenarios for 2-Iodosyl-1,3,5-trimethylbenzene Based on Quantitative Differentiation Evidence


Enantioselective Epoxidation of Prochiral Olefins with Chiral Iron or Manganese Catalysts

In asymmetric epoxidation programs employing chiral iron porphyrins or nonheme manganese complexes, 2-iodosyl-1,3,5-trimethylbenzene should be prioritized over iodosylbenzene when higher enantiomeric excess is a critical quality attribute. The 17-percentage-point ee improvement documented in the iron porphyrin system (48% vs. 31% ee for styrene epoxidation) demonstrates that the oxidant structure directly influences enantioface selection at the metal-oxo intermediate [1]. Similarly, the strong oxidant-structure dependence of ee in nonheme manganese systems supports systematic screening of iodosylmesitylene as a key variable [2]. This is particularly relevant for medicinal chemistry programs synthesizing enantiopure epoxide building blocks where chiral HPLC separation costs scale inversely with ee.

Asymmetric Sulfoxidation for Chiral Sulfoxide Active Pharmaceutical Ingredients (APIs)

For the synthesis of enantiopure sulfoxide pharmaceuticals (e.g., esomeprazole-type proton pump inhibitors), the iron(III)-salen/iodosylmesitylene system delivers up to 84% ee with TON approaching 500 for alkyl aryl sulfide substrates [3]. The monomeric solubility of iodosylmesitylene in aprotic media enables homogeneous reaction conditions and facile catalyst–oxidant adduct formation [4], which simplifies process optimization compared to heterogeneous iodosylbenzene systems that require activation protocols. Procurement of iodosylmesitylene is warranted when sulfoxidation enantioselectivity and catalyst productivity are primary process metrics.

Mechanistic Investigation of Oxygen-Atom Transfer Pathways in High-Valent Metal-Oxo Chemistry

The ability of monomeric iodosylmesitylene to form structurally well-defined, crystallographically characterizable adducts with Mn(IV) salen complexes—bearing two intact iodosylarene axial ligands [4]—makes it an indispensable tool for fundamental mechanistic studies of oxygen-atom transfer. By systematically varying the arene substituent (from iodosylbenzene to iodosylmesitylene to pentafluoroiodosylbenzene), researchers can disentangle steric from electronic contributions to O-atom transfer rates and stereoselectivities. This is a procurement-relevant consideration for physical inorganic and bioinorganic chemistry laboratories investigating high-valent metal-oxo reactive intermediates.

Metal-Free Oxidative Transformation of Carboxamides to Ureas

For synthetic methodology groups developing metal-free oxidation protocols—particularly in contexts where residual transition-metal contamination must be rigorously excluded (e.g., late-stage pharmaceutical intermediate synthesis)—iodosylmesitylene enables the oxidative N-dealkylation of tertiary amines and subsequent conversion of carboxamides to ureas under mild, metal-free conditions [5]. While yields require further optimization, this reactivity is not readily replicated with polymeric iodosylbenzene, making iodosylmesitylene the reagent of choice for exploring this emerging synthetic disconnection.

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